molecular formula C6H2BrF3OS B594466 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone CAS No. 1314894-46-6

1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone

Cat. No. B594466
M. Wt: 259.04
InChI Key: LGENIRIRTKRCBG-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone, or BTE, is a synthetic compound that has been studied for its potential applications in scientific research. BTE is a brominated thiophene, which is a type of heterocyclic compound containing a sulfur atom in the ring structure. It is a colorless liquid with a boiling point of 97°C and is soluble in organic solvents. BTE has been studied for its potential applications in a variety of areas, including its use as a synthetic intermediate in the synthesis of other compounds, its ability to act as a catalyst in organic reactions, and its potential use as a pharmaceutical.

Scientific Research Applications

Antibacterial and Antifungal Activity

Researchers have synthesized various derivatives of 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone, demonstrating significant antibacterial and antifungal properties. These derivatives were tested against common pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans, showing very good activity. This highlights the potential of these compounds in developing new antimicrobial agents (K. Sujatha, Shilpa, R. Gani, 2019).

Optical and Electronic Properties

Another research avenue explores the optical and electronic properties of derivatives of 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone for potential applications in materials science. For instance, the synthesis of novel fluorene derivatives for use in polyfluorenes and copolymers of fluorenes demonstrates these compounds' relevance in creating materials with desirable electronic and optical characteristics (L. Li, X. Sun, Q. Wu, Yu Hu, 2011).

Molecular Synthesis and Structural Analysis

The compound and its derivatives are also central to the synthesis of complex molecules with potential applications in drug discovery and development. The synthesis of chalcone derivatives and their crystal growth into single crystals for structural analysis by X-ray diffraction indicates their utility in designing molecules with specific properties (H. Ramakantha Puranik et al., 2020).

Chemoenzymatic Synthesis

In a study on the chemoenzymatic synthesis of an Odanacatib precursor, researchers utilized a series of 1-aryl-2,2,2-trifluoroethanones, showcasing the versatility of these compounds in pharmaceutical manufacturing. The use of stereocomplementary alcohol dehydrogenases for the bioreduction of these compounds demonstrates their potential in creating enantiomerically pure pharmaceuticals (D. González-Martínez, V. Gotor, V. Gotor‐Fernández, 2019).

Nonlinear Optical (NLO) Properties

Research into the NLO properties of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one reveals the potential of these compounds in the development of new materials for optoelectronic applications. The compound's efficient charge transfer and coplanar structure suggest its utility as an NLO material, indicating the broader applicability of 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone derivatives in electronics and photonics (Ö. Tamer, D. Avcı, Y. Atalay, 2014).

properties

IUPAC Name

1-(5-bromothiophen-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3OS/c7-4-1-3(2-12-4)5(11)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGENIRIRTKRCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736830
Record name 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone

CAS RN

1314894-46-6
Record name 1-(5-Bromo-3-thienyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314894-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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